![molecular formula C30H40N4O2S B299827 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B299827.png)
2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves the inhibition of fungal and bacterial cell wall synthesis by targeting the enzymes responsible for the synthesis of cell wall components such as chitin and peptidoglycan.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents. It has also been found to exhibit good solubility in various solvents, making it a suitable compound for use in various biochemical and physiological studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide in lab experiments is its potent antifungal and antibacterial activities, which make it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its relatively low yield during synthesis, which can limit its availability for use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide. One potential direction is the development of new antimicrobial agents based on this compound, which could potentially be used to treat a wide range of fungal and bacterial infections. Another potential direction is the study of the compound's potential applications in other fields such as materials science and catalysis. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential impact on human health and the environment.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its potent antifungal and antibacterial activities, low toxicity towards mammalian cells, and good solubility make it a potential candidate for the development of new antimicrobial agents. However, further studies are needed to fully understand its mechanism of action and its potential impact on human health and the environment.
Synthesemethoden
The synthesis method of 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves the reaction of 4-allyl-5-(4-(decyloxy)phenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Molekularformel |
C30H40N4O2S |
---|---|
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
2-[[5-(4-decoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C30H40N4O2S/c1-4-6-7-8-9-10-11-14-22-36-26-19-17-25(18-20-26)29-32-33-30(34(29)21-5-2)37-23-28(35)31-27-16-13-12-15-24(27)3/h5,12-13,15-20H,2,4,6-11,14,21-23H2,1,3H3,(H,31,35) |
InChI-Schlüssel |
GPEAWVFZUHCECR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3C |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.